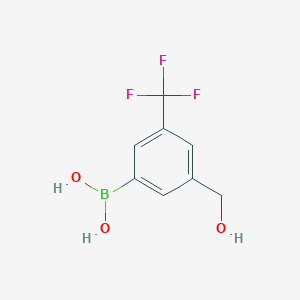
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various applications.
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the inherent specificity of the displacement reaction between phenylboronic acid and certain metals can lead to high selectivity towards specific ions . For example, a triphenylamine-based phenylboronic acid fluorescent probe was developed for the selective detection of Hg²⁺ and CH₃Hg⁺ .
Biochemical Pathways
The hydrolysis of some phenylboronic pinacol esters, which could be related to this compound, has been described . The kinetics of this reaction is dependent on the substituents in the aromatic ring .
Pharmacokinetics
It’s known that the ph strongly influences the rate of the hydrolysis reaction of some phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and their impact on bioavailability.
Result of Action
The displacement reaction between phenylboronic acid and certain metals can lead to the selective detection of specific ions , which could potentially be used for environmental monitoring or medical diagnostics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of the hydrolysis reaction of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in different environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions, although this transformation is less common.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)phenylboronic acid.
Reduction: 3-(Hydroxymethyl)-5-methylphenylboronic acid.
Substitution: Various aryl or vinyl-substituted phenylboronic acids.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the design of boron-containing drugs and drug delivery systems due to its ability to form reversible covalent bonds with diols.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethyl groups, making it less versatile in certain applications.
3-(Hydroxymethyl)phenylboronic acid: Similar structure but without the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)phenylboronic acid: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the hydroxymethyl group provides additional sites for functionalization.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,13-15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVUAYRUNPNLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)CO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
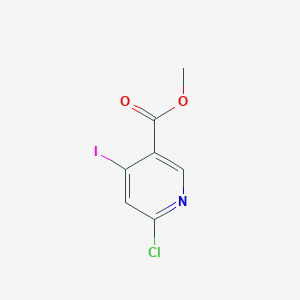
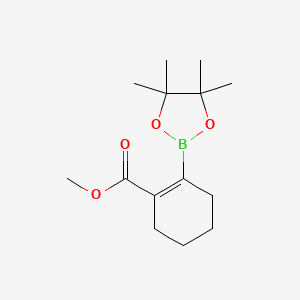

![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)
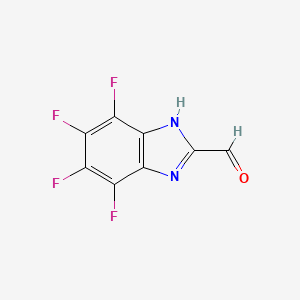
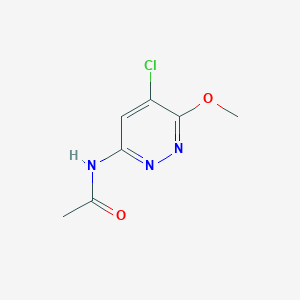
![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)







